tert-Butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate tert-Butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 517104-00-6
VCID: VC17278601
InChI: InChI=1S/C11H19NO2S/c1-11(2,3)14-10(13)6-8-12-7-4-5-9(12)15/h4-8H2,1-3H3
SMILES:
Molecular Formula: C11H19NO2S
Molecular Weight: 229.34 g/mol

tert-Butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate

CAS No.: 517104-00-6

Cat. No.: VC17278601

Molecular Formula: C11H19NO2S

Molecular Weight: 229.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate - 517104-00-6

Specification

CAS No. 517104-00-6
Molecular Formula C11H19NO2S
Molecular Weight 229.34 g/mol
IUPAC Name tert-butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate
Standard InChI InChI=1S/C11H19NO2S/c1-11(2,3)14-10(13)6-8-12-7-4-5-9(12)15/h4-8H2,1-3H3
Standard InChI Key KFXCMPDJNWKZNW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CCN1CCCC1=S

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula, C11H19NO2S\text{C}_{11}\text{H}_{19}\text{NO}_{2}\text{S}, reflects a 229.34 g/mol molecular weight. Key structural features include:

  • tert-Butyl ester group: Provides steric bulk, enhancing stability against hydrolysis.

  • Propanoate linker: Bridges the ester and pyrrolidine moieties, offering conformational flexibility.

  • 2-Sulfanylidenepyrrolidine: A five-membered ring with a sulfur atom at position 2, introducing potential for thiol-mediated interactions .

The sulfur atom’s position enables tautomerism between thione (C=S\text{C=S}) and thiol (–SH\text{–SH}) forms, a property critical for reactivity in biological systems.

Physicochemical Characteristics

PropertyValue
Boiling PointNot reported
Density1.089 g/cm³ (estimated)
SolubilityLow in water; soluble in DMSO, chloroform
pKa~14.93 (thione group)

The tert-butyl group’s hydrophobicity likely reduces aqueous solubility, necessitating organic solvents for handling .

Synthesis and Optimization

Multi-Step Synthetic Routes

Synthesis typically involves sequential modifications of pyrrolidine precursors. A generalized approach includes:

  • Pyrrolidine functionalization: Introducing the sulfanylidene group via thionation reagents (e.g., Lawesson’s reagent).

  • Propanoate coupling: Reacting 3-bromopropanoic acid with the sulfanylidenepyrrolidine under basic conditions.

  • tert-Butyl esterification: Using tert-butanol and a coupling agent like DCC (dicyclohexylcarbodiimide) .

Key challenges include avoiding over-thionation and ensuring regioselectivity. Yields are optimized under inert atmospheres (argon/nitrogen) and controlled temperatures (0–25°C) .

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions. The tert-butyl group appears as a singlet at ~1.4 ppm (1H^1\text{H}).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 229.34, aligning with the molecular weight.

  • X-ray Crystallography: Limited data exist, but analogous compounds reveal planar pyrrolidine rings with sulfur distortion angles of ~15° .

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferenceBioactivity Highlight
(R)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Hydroxymethyl vs. sulfanylideneEnhanced solubility; lower antimicrobial potency
tert-Butyl 3-(allylamino)propanoate Allylamino vs. pyrrolidineAntifungal activity (IC₅₀: 28 µM)
tert-Butyl 3-(propargylamino)propanoate Propargyl group vs. sulfurClick chemistry applications

The sulfanylidene group in the target compound confers unique redox activity absent in oxygen- or nitrogen-based analogs .

Research Gaps and Future Directions

  • Pharmacokinetic Studies: No data exist on bioavailability or metabolic pathways.

  • Target Identification: Proteomic studies could identify protein targets of the sulfanylidene moiety.

  • Stereochemical Effects: The impact of pyrrolidine ring stereochemistry (R vs. S) remains unexplored .

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